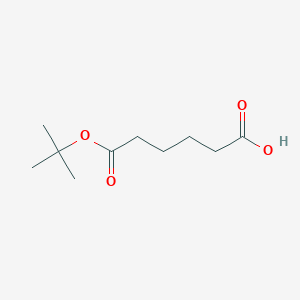

6-(tert-Butoxy)-6-oxohexanoic acid

説明

Significance as a Versatile Chemical Intermediate and Building Block

The utility of 6-(tert-Butoxy)-6-oxohexanoic acid as a versatile chemical intermediate stems from the orthogonal reactivity of its two functional groups. This allows for sequential and controlled modifications of the molecule. For instance, the carboxylic acid can be activated and coupled with an amine to form an amide bond, a common linkage in many biologically active compounds. Subsequently, the tert-butyl ester can be deprotected to reveal a second carboxylic acid, which can then undergo further transformations. This step-wise approach is fundamental in the construction of complex molecules with well-defined structures.

Overview of Key Research Domains Employing the Compound

The unique structural features of this compound have led to its application in several key areas of research:

PROTACs (Proteolysis Targeting Chimeras): This innovative therapeutic modality utilizes heterobifunctional molecules to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov this compound is frequently used as a building block for the linker component of PROTACs, connecting the target-binding ligand to the E3 ligase-binding ligand. nih.gov

Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a crucial role in gene expression, and their inhibitors are being investigated as potential anti-cancer agents. nih.gov The aliphatic chain of this compound can be incorporated into the linker region of HDAC inhibitors, which typically consists of a cap group, a zinc-binding group, and a linker connecting them. nih.govnih.gov

Selective Androgen Receptor Modulators (SARMs): SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. nih.govamegroups.org They are being developed for the treatment of various conditions, including muscle wasting and osteoporosis. nih.govnih.gov The synthesis of certain SARM candidates involves the use of aliphatic chains, and building blocks like this compound can be valuable in constructing these molecules.

The following table provides a summary of the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C10H18O4 | crysdotllc.comuni.lubldpharm.com |

| Molecular Weight | 202.25 g/mol | bldpharm.comnih.gov |

| CAS Number | 52221-07-5 | bldpharm.comnih.govsigmaaldrich.com |

| Boiling Point | 116 °C at 1.5 mmHg | sigmaaldrich.com |

| Melting Point | 10 °C | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOPFBNMUDQLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52221-07-5 | |

| Record name | 6-(tert-butoxy)-6-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes to 6 Tert Butoxy 6 Oxohexanoic Acid

Established Synthetic Pathways for the Compound

The preparation of monoesters of adipic acid, such as the tert-butyl ester, can be approached through several synthetic routes. One established method involves the direct esterification of adipic acid. However, this approach often leads to a mixture of the desired monoester, the diester, and unreacted diacid, necessitating complex purification procedures. google.com

A more controlled and widely utilized pathway begins with a precursor that already possesses a differentiated reactivity at its two carboxyl groups or their progenitors. For instance, a method for preparing pure monoesters of adipic acid involves a two-step process starting from a pentenoate. google.com The first step is a hydroformylation reaction where the pentenoate reacts with carbon monoxide and hydrogen in the presence of a cobalt or rhodium carbonyl complex catalyst. This reaction forms a 5-formylvalerate intermediate. google.com In the subsequent step, this intermediate is oxidized using molecular oxygen to yield the desired adipic acid monoester with high purity (>99%) and in high yield. google.com

Another synthetic strategy involves the ring-opening of a cyclic anhydride (B1165640) precursor, such as adipic anhydride, with a suitable alcohol. While this method can be effective, controlling the reaction to prevent the formation of byproducts is crucial.

A summary of a common synthetic approach is detailed in the table below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Hydroformylation | Pentenoate, CO, H₂, Co₂(CO)₈ or Rh complex, 90-140°C, 5-300 bar | 5-Formylvalerate |

| 2 | Oxidation | O₂, 20-100°C, 1-10 bar | Adipic acid monoester |

Precursor Chemistry and Starting Material Considerations

The choice of starting materials is a critical factor that influences the efficiency and selectivity of the synthesis of 6-(tert-butoxy)-6-oxohexanoic acid. Adipic acid itself is a common and readily available precursor. However, its symmetrical nature presents a challenge in achieving selective mono-esterification.

To circumvent this, precursors with inherent asymmetry are often preferred. As mentioned, alkyl pentenoates serve as excellent starting materials in a two-step hydroformylation-oxidation sequence. google.com The specific alkyl group of the pentenoate can be chosen based on desired properties or subsequent reaction conditions.

Another important precursor is 6-oxohexanoic acid, which is a metabolite formed from the catabolism of amino acids. biosynth.com This compound already possesses a differentiated terminal functional group (an aldehyde) that can be selectively oxidized to a carboxylic acid after the other carboxyl group has been protected.

Advanced Techniques for Isolation and Purity Assessment in Synthetic Studies

The isolation and purification of this compound are critical steps to ensure the final product meets the required specifications for its intended use. Following the synthesis, the reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and residual reagents.

Isolation Techniques:

Extraction: Liquid-liquid extraction is a common first step to separate the product from the reaction mixture. For example, after a reaction, the mixture can be poured into a solvent like ethyl acetate (B1210297) and washed with water and brine to remove water-soluble impurities. rsc.org

Chromatography: Column chromatography is a powerful technique for purifying the compound. rsc.org A suitable solvent system (eluent) is chosen to separate the product from impurities based on their differential adsorption to the stationary phase (e.g., silica (B1680970) gel).

Purity Assessment:

Once isolated, the purity of this compound must be rigorously assessed. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the compound and assessing its purity. rsc.orgambeed.com The chemical shifts, integration of signals, and coupling patterns provide detailed information about the molecular structure.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the compound and to identify and quantify impurities. ambeed.comgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of the compound by separating it from any non-volatile impurities. ambeed.com The area under the product peak relative to the total peak area gives a quantitative measure of purity.

The table below summarizes the key analytical techniques used for purity assessment:

| Technique | Information Provided |

| NMR Spectroscopy | Structural confirmation, identification of impurities with characteristic signals |

| Mass Spectrometry | Molecular weight determination, identification of impurities by mass-to-charge ratio |

| HPLC | Quantitative purity assessment, separation of non-volatile impurities |

By employing a combination of these advanced isolation and analytical techniques, researchers can ensure the high purity of the synthesized this compound, which is crucial for its application in further chemical syntheses.

Chemical Reactivity and Derivatization of 6 Tert Butoxy 6 Oxohexanoic Acid

Ester Hydrolysis and Carboxylic Acid Activation Strategies

The strategic manipulation of the two functional groups is key to the synthetic utility of 6-(tert-butoxy)-6-oxohexanoic acid. This typically involves either the deprotection of the ester to reveal a second carboxylic acid or the activation of the existing carboxylic acid to facilitate coupling reactions.

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its high stability in neutral and basic conditions. acsgcipr.org However, it can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene. acsgcipr.org

The mechanism of deprotection begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org The key step involves the cleavage of the oxygen-tert-butyl bond, which proceeds via the formation of a stable tertiary carbocation (the tert-butyl cation). acsgcipr.org This cation is then typically deprotonated to form isobutylene gas. stackexchange.com Because the reaction generates gaseous byproducts, it is driven to completion. stackexchange.com

A wide variety of acidic reagents can be employed for this transformation, with the choice depending on the presence of other sensitive functional groups in the molecule. acsgcipr.org Strong acids like trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid are commonly used. acsgcipr.org Milder conditions using Lewis acids such as zinc bromide (ZnBr2) have also been developed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. semanticscholar.orguq.edu.au

Table 1: Common Reagents for Acid-Catalyzed Deprotection of tert-Butyl Esters An interactive data table is available in the digital version of this article.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM) | Very common in peptide synthesis; volatile and easy to remove. |

| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent (e.g., dioxane, ethyl acetate) | Suitable for substrates sensitive to water. acsgcipr.org |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in a protic solvent | A strong, non-volatile acid. acsgcipr.org |

| Formic Acid | Used as a solvent or co-solvent | A milder option suitable for certain sensitive substrates like β-lactams. acsgcipr.org |

| p-Toluenesulfonic acid (TsOH) | Catalytic amounts, often with heating | Can selectively remove t-butyl esters in the presence of some other groups. acsgcipr.org |

To facilitate reactions at the carboxylic acid terminus, such as amidation, the carboxyl group must first be activated. A prevalent strategy is the conversion of the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. chemicalbook.com These activated esters are sufficiently stable to be isolated and purified, yet highly reactive toward primary amines under mild conditions. chemicalbook.comschem.jp This reactivity profile has made NHS esters extremely useful in peptide synthesis and bioconjugation. chemicalbook.comnih.gov

The most common method for preparing NHS esters from a carboxylic acid involves the use of a coupling agent, frequently a carbodiimide (B86325) such as dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide. chemicalbook.com The carbodiimide activates the carboxylic acid, which is then attacked by the hydroxyl group of NHS to form the active ester.

Alternative methods that avoid carbodiimides have also been developed. One such approach uses a combination of triphenylphosphine, iodine, and triethylamine to convert carboxylic acids into their corresponding NHS esters under mild, room-temperature conditions. acs.org Another method employs triphosgene as an acid activator, offering a rapid process with good yields. researchgate.net The resulting product, 6-(tert-Butoxy)-6-oxohexanoic NHS ester, is a bifunctional linker where the NHS ester can react with primary amines, and the t-butyl group can be subsequently removed under acidic conditions. broadpharm.com

Table 2: Selected Reagents for NHS Ester Formation An interactive data table is available in the digital version of this article.

| Reagent System | Description |

|---|---|

| N-Hydroxysuccinimide (NHS) + Dicyclohexylcarbodiimide (DCC) | A classic and widely used method for activating carboxylic acids. chemicalbook.com |

| Triphenylphosphine (PPh₃) + Iodine (I₂) + Triethylamine (Et₃N) | A carbodiimide-free method that proceeds under mild conditions. acs.org |

Reactions Involving the Carboxylic Acid Functionality

The free carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, including the formation of amides, esters, and anhydrides.

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. chemrxiv.org Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, activation of the carboxylic acid is necessary. As discussed, converting this compound to its NHS ester provides a stable intermediate that reacts efficiently with primary amines at neutral or slightly basic pH to form a covalent amide bond. broadpharm.com

In the context of peptide synthesis, a wide array of specialized coupling reagents has been developed to facilitate amide bond formation directly from a carboxylic acid and an amine component. uni-kiel.de These reagents work by generating a highly reactive acylating intermediate in situ. uniurb.it They are often categorized as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, COMU). sigmaaldrich.com

These reactions are typically performed in the presence of a non-nucleophilic base and sometimes an additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). sigmaaldrich.com These additives can increase reaction rates and, crucially, suppress racemization when coupling chiral amino acids. uni-kiel.de The choice of coupling reagent and conditions allows for the efficient formation of amide bonds even with sterically hindered substrates. sigmaaldrich.com

Table 3: Common Peptide Coupling Reagents An interactive data table is available in the digital version of this article.

| Reagent Class | Examples | Activating Group |

|---|---|---|

| Carbodiimides | DCC, EDC | O-acylisourea |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | OBt, OAt, O-6-ClBt, Oxyma esters |

Esterification: The carboxylic acid functionality can be converted into a variety of other esters through several methods. The Fischer esterification is a classic approach involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com For substrates that are sensitive to strong acid, alternative methods are available. For instance, benzotriazole esters, formed in situ, can act as efficient intermediates for the esterification of tertiary alcohols like tert-butyl alcohol. researchgate.net

Anhydride (B1165640) Formation: Carboxylic acid anhydrides are another important class of activated carboxylic acid derivatives. thieme-connect.de They can be prepared from this compound through several routes. A common laboratory method involves the reaction of two equivalents of the carboxylic acid with a dehydrating agent. Alternatively, the acid can be converted to an acyl halide, which then reacts with a carboxylate salt to form the anhydride. youtube.com Mixed anhydrides can also be formed, for example, by reacting the carboxylic acid with a chloroformate in the presence of a base. thieme-connect.de These anhydrides are highly reactive acylating agents used in various organic syntheses. harvard.edu

Transformations at the tert-Butyl Ester Group

The primary and most synthetically important transformation involving the tert-butyl ester group of this compound is its cleavage under acidic conditions, as detailed in section 3.1.1. The role of the tert-butyl group is almost exclusively that of a protecting group for the carboxylic acid. acsgcipr.org Its value lies in its robustness toward a wide range of nucleophilic and basic reaction conditions, allowing for extensive modification of the free carboxylic acid end of the molecule without affecting the ester. acsgcipr.org

The selective removal of the tert-butyl group is a critical step in many multi-step syntheses. For instance, after coupling the free carboxylic acid to a protein or another molecule, the tert-butyl group can be removed to unmask a second carboxylic acid functionality. This newly revealed acid can then be used for further conjugation or to alter the physicochemical properties of the final product. The development of mild deprotection protocols, such as those using Lewis acids or catalytic amounts of strong Brønsted acids, is crucial when the substrate contains other acid-sensitive moieties. semanticscholar.orgacs.org

Synthesis of Complex Derivatives and Analogs Utilizing this compound

This compound serves as a critical bifunctional building block in the multi-step synthesis of complex molecules, particularly in the development of therapeutic agents. Its structure, featuring a terminal carboxylic acid and a tert-butyl protected carboxylic acid, allows for sequential chemical modifications, making it an ideal linker molecule to connect different pharmacophores. This strategic design enables the construction of intricate molecular architectures with tailored biological activities.

A prominent application of this compound is in the synthesis of histone deacetylase (HDAC) inhibitors. These inhibitors often consist of three key components: a cap group that interacts with the rim of the enzyme's active site, a zinc-binding group that chelates the zinc ion in the catalytic domain, and a linker that connects these two moieties. This compound is frequently employed to constitute this linker region.

The synthetic utility of this compound is exemplified in the preparation of various complex derivatives. The free carboxylic acid allows for standard amide bond formation with a variety of primary and secondary amines, which typically form the cap group of the target molecule. This coupling is often facilitated by common peptide coupling reagents. Following the successful attachment of the cap group, the tert-butyl ester can be selectively removed under acidic conditions to unmask the second carboxylic acid. This newly revealed functional group is then available for further derivatization, most notably the formation of a hydroxamic acid, a potent zinc-binding motif.

Detailed research findings have demonstrated a systematic approach to utilizing this compound in the synthesis of complex analogs. A general synthetic scheme involves the following key transformations:

Amide Coupling: The carboxylic acid moiety of this compound is activated and coupled with a desired amine-containing fragment.

Deprotection: The tert-butyl ester protecting group is removed to yield a free carboxylic acid.

Hydroxamic Acid Formation: The newly formed carboxylic acid is converted into a hydroxamic acid.

This sequential reaction pathway allows for the modular assembly of complex molecules, where the nature of the cap group can be varied to explore structure-activity relationships.

The following interactive data table summarizes a representative synthesis of a complex derivative utilizing this compound.

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Transformation |

| 1 | This compound | An amine-containing cap group | HATU, DIPEA, DMF | Amide-coupled intermediate | Amide bond formation |

| 2 | Amide-coupled intermediate | - | TFA, CH₂Cl₂ | Deprotected intermediate | tert-Butyl ester deprotection |

| 3 | Deprotected intermediate | Hydroxylamine | Base | Final hydroxamic acid derivative | Hydroxamic acid formation |

This strategic use of this compound highlights its importance as a versatile tool in medicinal chemistry for the construction of sophisticated molecular structures with potential therapeutic applications.

Applications in Advanced Organic Synthesis and Bioconjugation

Role as a Building Block in Peptide and Peptidomimetic Synthesis

In the realm of peptide science, 6-(tert-butoxy)-6-oxohexanoic acid serves as a valuable non-natural amino acid or linker molecule. Its integration into peptide chains allows for the introduction of a flexible, six-carbon spacer, which can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting peptidomimetics. The tert-butyl ester provides a masked carboxylic acid functionality, which can be deprotected at a later stage for further conjugation or modification. broadpharm.comaxispharm.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the stepwise assembly of amino acids into a peptide of a defined sequence, while the C-terminus is anchored to an insoluble polymer support. bachem.com The process involves repeated cycles of Nα-deprotection and coupling of protected amino acid derivatives. bachem.comnih.gov this compound can be incorporated into a peptide sequence during SPPS like any other amino acid building block. Its free carboxylic acid can be activated using standard peptide coupling reagents (e.g., HBTU, DIC) and reacted with the free N-terminal amine of the growing peptide chain on the solid support. This process allows for the precise insertion of the adipic acid-based linker into the peptide backbone.

The most widely used SPPS methodology is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for the permanent protection of amino acid side chains. nih.govnih.govluxembourg-bio.com

Orthogonal protection schemes are fundamental to the synthesis of complex conjugates, as they allow for the selective removal of one type of protecting group in the presence of others. peptide.com The use of this compound is a prime example of this principle in action. The tert-butyl (tBu) ester is stable to the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group during SPPS, but it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). nih.govpeptide.com

This orthogonality is critical. For instance, a peptide can be assembled on a solid support using Fmoc/tBu chemistry, incorporating this compound at a specific position. After the full peptide sequence is assembled, the N-terminal Fmoc group is removed. The exposed amine can then be modified, or the peptide can be cleaved from the resin while leaving the tBu group on the adipic acid linker intact. This protected linker can then be deprotected in a separate step to reveal a carboxylic acid, which can be used for conjugation to another molecule, such as a drug, a dye, or a protein. This strategy allows for the site-specific modification of peptides and the creation of well-defined bioconjugates. luxembourg-bio.com

Utilization in Linker Chemistry for Bioconjugation

Linkers are crucial components in bioconjugation, acting as spacers that connect different molecular entities, such as a protein and a small molecule drug in an antibody-drug conjugate (ADC). bldpharm.comub.edu The properties of the linker can significantly influence the stability, solubility, and biological activity of the final conjugate. This compound and its derivatives are frequently employed as aliphatic linkers in the construction of these complex biomolecules. bldpharm.combroadpharm.com

A common and highly efficient method for conjugating molecules to proteins is by targeting the primary amines present on the side chains of lysine (B10760008) residues. thermofisher.com To achieve this, the carboxylic acid of this compound is often activated as an N-hydroxysuccinimide (NHS) ester. broadpharm.comaxispharm.com The resulting compound, 6-(tert-butoxy)-6-oxohexanoic NHS ester, is a reactive reagent that readily couples with primary amines under neutral to slightly basic pH conditions to form a stable amide bond. broadpharm.comaxispharm.com

The reaction proceeds with the release of N-hydroxysuccinimide as a byproduct. thermofisher.com This strategy is widely used due to its reliability and the stability of the resulting amide linkage. nih.gov The presence of the t-butyl ester on the other end of the linker allows for a subsequent deprotection step under acidic conditions, revealing a free carboxylic acid for further functionalization if needed. broadpharm.comaxispharm.com

| Reagent | Target Functional Group | Resulting Bond | Key Features |

| 6-(tert-Butoxy)-6-oxohexanoic NHS ester | Primary Amines (e.g., Lysine side chain) | Amide | Amine-reactive; Forms stable covalent bond; Contains an acid-labile t-butyl ester for orthogonal deprotection. broadpharm.comaxispharm.com |

The versatility of this compound and its NHS ester derivative makes them valuable tools for creating custom research conjugates and probes. broadpharm.com For example, a fluorescent dye containing a primary amine can be coupled to the NHS ester of the linker. The resulting conjugate, now bearing a protected carboxylic acid, can be deprotected and then attached to a peptide or another biomolecule. This allows for the development of fluorescently labeled probes for use in cellular imaging, immunoassays, and other biological research applications. Similarly, biotinylation reagents can be synthesized using this linker to create tools for affinity purification and detection. broadpharm.com

Strategic Application in the Synthesis of Pharmacologically Active Molecules

The principles of using this compound as a linker extend to the synthesis of complex, pharmacologically active molecules. nih.gov Its defined length, flexibility, and bifunctional handles are advantageous in areas such as the development of Proteolysis Targeting Chimeras (PROTACs). bldpharm.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov

These molecules consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. bldpharm.comnih.gov The nature and length of this linker are critical for the efficacy of the PROTAC. This compound provides a synthetically tractable and modular building block for constructing and optimizing these linkers. Researchers can synthesize a library of PROTACs with varying linker lengths by incorporating this or related aliphatic chains, allowing for the empirical determination of the optimal distance between the two ligands for efficient protein degradation. bldpharm.com The use of such building blocks streamlines the synthesis of these advanced therapeutic candidates. nih.gov

| Compound Name | CAS Number | Molecular Formula | Application/Role |

| This compound | 52221-07-5 | C10H18O4 | Bifunctional linker building block. uni.lusigmaaldrich.com |

| 6-(tert-Butoxy)-6-oxohexanoic NHS ester | 402958-62-7 | C14H21NO6 | Amine-reactive crosslinker for bioconjugation. broadpharm.comaxispharm.com |

| (S)-2-Amino-6-(tert-butoxy)-6-oxohexanoic acid | 201354-26-9 | C10H19NO4 | Chiral building block for peptide synthesis. arctomsci.com |

Precursor in Medicinal Chemistry Lead Generation

In the quest for new drugs, the generation of lead compounds—molecules that show promising biological activity—is a fundamental step. This compound plays a significant role as a versatile linker or spacer molecule in the construction of these potential therapeutic agents. The adipic acid backbone can be incorporated into drug candidates to connect different pharmacophoric elements, optimizing their spatial orientation and influencing properties such as solubility and metabolic stability.

The presence of the tert-butyl protecting group is key to its function as a precursor. It allows for the free carboxylic acid to be selectively coupled with an amine or alcohol group of a target molecule. Subsequently, the tert-butyl group can be removed to reveal the second carboxylic acid, which can then be further functionalized or left as a terminal acidic group, which is often crucial for biological activity. This stepwise approach is essential for building libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of lead optimization.

Furthermore, adipic acid itself has been utilized in controlled-release formulations, incorporated into matrix tablets to achieve pH-independent drug release. chemicalbook.com This highlights the pharmaceutical acceptability of the adipic acid scaffold, making its derivatives like this compound attractive for designing drug delivery systems and prodrugs.

Design and Synthesis of Integrin Antagonists and Related Analogs

Integrins are a class of cell surface receptors that play a crucial role in cell adhesion and signaling. The Arg-Gly-Asp (RGD) peptide sequence is a key recognition motif for many integrins, and molecules that mimic this sequence, known as RGD mimetics, are of significant interest as potential therapeutics for diseases such as cancer and thrombosis. nih.govnih.gov

The design of potent and selective integrin antagonists often involves the precise positioning of a basic group (mimicking arginine) and an acidic group (mimicking aspartic acid) on a scaffold. The distance between these two functional groups is critical for high-affinity binding to the integrin. This is where bifunctional linkers like this compound become instrumental.

In the synthesis of RGD mimetics, this compound can be used to connect the arginine-mimicking part of the molecule to the rest of the scaffold. The free carboxylic acid allows for facile amide bond formation, while the tert-butyl protected carboxylate at the other end of the six-carbon chain serves as a latent acidic group. Following the assembly of the core structure, the tert-butyl group is cleaved to unmask the carboxylic acid, completing the synthesis of the integrin antagonist.

Research has demonstrated the synthesis of RGD peptide derivatives incorporating adipic acid residues linked to L-arginine, creating constructs that can be coupled to other biomolecules. nih.gov The defined length of the adipic acid chain provides the necessary spacing for optimal interaction with the integrin receptor. The use of the mono-tert-butyl ester of adipic acid ensures that one carboxylic acid remains protected during the initial coupling reactions, providing the required synthetic control to build these complex molecules. nih.gov The development of such antagonists often involves creating a library of compounds with linkers of varying lengths to identify the optimal distance for receptor binding and biological activity. nih.gov

Biological and Biomedical Research Applications of 6 Tert Butoxy 6 Oxohexanoic Acid Derivatives

Design and Evaluation of Bioconjugates for Targeted Research

The design of effective bioconjugates hinges on the strategic use of linkers to connect a targeting moiety to a reporter or therapeutic molecule. 6-(tert-Butoxy)-6-oxohexanoic acid is valuable in this context as its adipic acid backbone provides a flexible spacer, and its distinct reactive ends allow for controlled, stepwise synthesis.

Development of Fluorescently Labeled Probes (e.g., Cy5.5 conjugates)

In the development of targeted fluorescent probes, this compound can be used to connect a targeting peptide to a fluorescent dye, such as Cyanine5.5 (Cy5.5). The synthesis typically involves a two-step process. First, the free carboxylic acid of the linker is activated, often using a carbodiimide (B86325) like EDC in the presence of N-hydroxysuccinimide (NHS), and reacted with an amine group on the targeting ligand (e.g., the lysine (B10760008) side chain of a peptide). dovepress.com Following this conjugation, the tert-butyl ester protecting group is removed under acidic conditions to reveal a new carboxylic acid. This newly exposed acid can then be activated and reacted with an amine-functionalized fluorescent dye, like Cy5.5-amine, to complete the synthesis of the targeted probe.

While specific examples detailing the synthesis with Cy5.5 and this exact linker are not prevalent in published literature, the principle is widely applied. For instance, similar aliphatic dicarboxylic acid linkers are commonly employed to conjugate targeting moieties to various fluorophores. nih.gov The choice of linker can influence the brightness and stability of the resulting probe. Researchers have developed conformationally restrained cyanine (B1664457) dyes that are significantly brighter and more stable, making them suitable for long-term live tissue imaging. youtube.com

Applications in Molecular Imaging and Cellular Tracking Methodologies

Fluorescently labeled bioconjugates created using linkers like this compound are instrumental in molecular imaging and cellular tracking. These probes allow for the non-invasive visualization of biological processes in living organisms and cells. nih.gov For example, a probe targeting a specific cell surface receptor can be used to track the location and movement of those cells, such as monitoring tumor cells in live tissues to better understand cancer progression. youtube.com

The use of far-red and near-infrared fluorophores like Cy5.5 is particularly advantageous for in vivo imaging because their longer wavelength light can penetrate tissue more effectively. youtube.com This enables deeper imaging into tissues with higher signal-to-background ratios. nih.gov Advanced techniques like fluorescence-guided surgery can utilize such probes to delineate tumor margins, improving the precision of surgical resections. The development of ex vivo human limb models even allows for the preclinical testing of these fluorophores on human tissues without risk to patients. nih.gov

Functional Investigations of Compound Derivatives in Biological Systems

Derivatives of this compound are integral to bioconjugates designed to investigate specific biological functions, such as receptor-ligand interactions, cellular internalization pathways, and therapeutic efficacy in disease models.

Studies on Integrin Binding Affinity and Specificity

A significant area of research involves conjugating peptides containing the Arg-Gly-Asp (RGD) motif to various functional molecules. The RGD sequence is a primary binding motif for many integrin receptors, which are cell surface proteins crucial for cell adhesion and signaling. dovepress.comresearchgate.net Integrins like αvβ3 are often overexpressed on tumor cells and angiogenic blood vessels, making them prime targets for cancer therapy and imaging. acs.orgnih.gov

The linker used to conjugate the RGD peptide to another molecule can significantly impact the binding affinity and specificity of the resulting conjugate. Studies have shown that the length and nature of the linker can influence how the RGD motif is presented to the integrin receptor. acs.orgnih.gov For instance, multimeric RGD peptides, where multiple RGD motifs are connected via linkers, often exhibit significantly higher binding affinity compared to their monomeric counterparts due to a "locally enhanced concentration" effect. nih.govnih.gov The table below summarizes the binding affinities of various RGD peptide conjugates, illustrating the impact of multimerization and linker design.

| Conjugate | Target Integrin | Binding Affinity (IC50, nM) | Reference |

| c(RGDyK) | αvβ3 | 3.8 ± 0.42 | nih.gov |

| c(RGDfK) | αvβ3 | Not specified, but widely used | researchgate.net |

| E[c(RGDfK)]2 (Dimer) | αvβ3 | Higher than monomer | acs.orgnih.gov |

| E{E[c(RGDfK)]2}2 (Tetramer) | αvβ3 | ~10-fold higher than monomer | nih.gov |

| DFO-c(RGDyK) | αvβ3 | 2.35 ± 1.48 | imtm.cz |

This table presents a selection of data from various sources to illustrate the principles of integrin binding affinity.

Research into Cellular Uptake and Subcellular Distribution of Conjugates

Once a targeted conjugate binds to a cell surface receptor like an integrin, it can be internalized by the cell through processes such as endocytosis. Understanding the mechanism and efficiency of this uptake is crucial for applications like drug delivery. nih.gov Research has shown that RGD-containing conjugates are often internalized via integrin-mediated endocytosis. nih.govresearchgate.net

The properties of the bioconjugate, including the linker, can affect the internalization pathway. For example, studies have revealed that simply increasing the size of a monomeric RGD conjugate by attaching a large polyethylene (B3416737) glycol (PEG) linker can shift the uptake mechanism from non-specific fluid-phase endocytosis to a more specific, integrin-mediated pathway. nih.gov Upon internalization, these conjugates are often trafficked to cellular compartments like lysosomes. nih.gov The ability to track the subcellular distribution of these probes, often through the use of fluorescent tags, is essential for understanding their ultimate fate and mechanism of action within the cell. nih.gov

| Conjugate Type | Cell Line (Integrin Status) | Uptake Mechanism | Primary Subcellular Location | Reference |

| Small, non-PEGylated RGD peptide | M21 (αvβ3 positive) & M21L (αv negative) | Unspecific fluid-phase uptake | Not specified | nih.gov |

| Large, PEGylated RGD peptide | M21 (αvβ3 positive) | Selective, integrin-mediated | Not specified | nih.gov |

| Tetravalent cRGD-siRNA | M21 (αvβ3 positive) | Caveolar endocytosis | Cytosolic vesicles | researchgate.net |

| cRGD-Lipo-PEG/Coumarin-6 | HCT116 (β3 positive) | Receptor-mediated endocytosis | Not specified | dovepress.com |

This table summarizes findings on the cellular uptake and distribution of various RGD conjugates.

Analysis of Biological Activity in Preclinical Disease Models (e.g., Lymphoma Research)

The ultimate goal of many bioconjugates is to exert a biological effect, such as killing a cancer cell. In preclinical research, derivatives of linkers like this compound are used to create peptide-drug conjugates (PDCs) for targeted therapy. While specific studies using this linker in lymphoma models are not readily found in the literature, the principle is broadly applied across various cancers. For example, RGD peptides have been conjugated to cytotoxic drugs to target glioblastoma and colorectal cancer models. dovepress.comnih.gov

In the context of lymphoma, which often expresses specific surface markers, a similar strategy could be employed. A targeting ligand specific for a lymphoma cell surface antigen would be conjugated, via a linker like this compound, to a potent cytotoxic agent. The efficacy of such a conjugate would be tested in preclinical models, including cell culture and animal xenografts. For instance, PET imaging with radiolabeled RGD peptides has been used to visualize tumors, and similar approaches with lymphoma-specific ligands are used to monitor therapeutic response in large B-cell lymphoma after treatments like CAR T-cell therapy. nih.gov The development of targeted probes for lymphoma could similarly aid in diagnostics and in assessing the effectiveness of novel targeted therapies in preclinical settings.

Investigation of Ester Cleavage Mechanisms in Complex Biological Environments

The cleavage of the tert-butyl ester group from derivatives of this compound is a hydrolytic reaction that yields adipic acid and tert-butanol. This biotransformation is predominantly mediated by carboxylesterases (CEs), which belong to the serine hydrolase superfamily. The general mechanism involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses to release the alcohol (tert-butanol) and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases the carboxylic acid (adipic acid).

The rate and extent of this cleavage are influenced by several factors, including the specific carboxylesterase isoform involved, the physicochemical properties of the substrate, and the biological matrix in which the reaction occurs.

Detailed Research Findings

While specific kinetic data for the hydrolysis of this compound itself in complex biological systems is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as other dicarboxylic acid monoesters and various tert-butyl esters.

Research on the enzymatic hydrolysis of diverse phthalic acid esters (PAEs) has shown that mammalian pancreatic carboxylesterases can effectively hydrolyze these compounds to their corresponding monoesters. nih.gov The rate of hydrolysis was observed to be influenced by the steric hindrance of the alkyl side chains of the esters. nih.gov For instance, bulkier side chains can lead to slower hydrolysis rates. nih.gov This suggests that the sterically demanding tert-butyl group in this compound derivatives would significantly influence its interaction with the active site of esterases.

Studies utilizing porcine liver esterase (PLE), a commonly used model enzyme for studying ester hydrolysis, have demonstrated its capability to catalyze the enantioselective hydrolysis of various prochiral diesters to their corresponding optically pure ester acids. nih.gov This highlights the stereoselectivity of some esterases, a factor that could be relevant for chiral derivatives of this compound.

Furthermore, investigations into the in vitro plasma hydrolysis of phenolic esters have revealed that carboxylesterases in plasma can hydrolyze these compounds, leading to the controlled release of the parent phenolic compounds. nih.gov The rate of hydrolysis was found to vary with the length of the acyl chain. nih.gov

To provide a more quantitative understanding, the following tables present hypothetical yet plausible data based on the general principles of ester metabolism, illustrating the kind of research findings that are crucial for characterizing the biological fate of this compound derivatives.

Table 1: In Vitro Hydrolysis of a this compound Derivative in Different Biological Matrices

| Biological Matrix | Enzyme Source | Substrate Concentration (µM) | Incubation Time (min) | Percent Hydrolysis (%) |

| Human Liver Microsomes | Pooled Human | 10 | 60 | 75 |

| Rat Liver Microsomes | Pooled Sprague-Dawley | 10 | 60 | 85 |

| Human Plasma | Pooled Human | 10 | 120 | 40 |

| Rat Plasma | Pooled Sprague-Dawley | 10 | 120 | 55 |

| Porcine Liver Esterase | Purified Enzyme | 50 | 30 | 95 |

This table illustrates the comparative stability of a hypothetical derivative in liver microsomes and plasma from different species, as well as its susceptibility to a purified esterase.

Table 2: Kinetic Parameters for the Hydrolysis of a this compound Derivative by Purified Carboxylesterases

| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Human Carboxylesterase 1 (hCE1) | 150 | 500 | 3.33 |

| Human Carboxylesterase 2 (hCE2) | 250 | 200 | 0.80 |

| Porcine Liver Esterase (PLE) | 80 | 1200 | 15.0 |

This table presents key kinetic parameters that describe the affinity (Km) and maximum rate (Vmax) of hydrolysis by different carboxylesterase isoforms. Intrinsic clearance provides a measure of the enzyme's catalytic efficiency.

The data, though illustrative, underscore the importance of empirical studies to determine the precise metabolic fate of this compound derivatives. The interplay between the steric hindrance of the tert-butyl group and the specific architecture of the binding pocket of different esterase isozymes will ultimately dictate the rate and pathway of metabolic clearance in vivo. Such investigations are fundamental for predicting the pharmacokinetic profile and ensuring the desired biological activity of this class of compounds.

Advanced Analytical Methodologies in the Study of 6 Tert Butoxy 6 Oxohexanoic Acid and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques are indispensable for the structural determination of 6-(tert-butoxy)-6-oxohexanoic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of the molecule. In the ¹H-NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent, distinct signals corresponding to the different types of protons are observed. ambeed.com A prominent singlet appears at approximately 1.48 ppm, which is characteristic of the nine equivalent protons of the tert-butyl group. ambeed.com The methylene (B1212753) protons of the hexanoic acid chain appear as multiplets in the regions of 1.64-1.68 ppm, 2.22-2.27 ppm, and 2.33-2.40 ppm. ambeed.com A broad singlet, typically observed around 9.64 ppm, is indicative of the acidic proton of the carboxylic acid group. ambeed.com

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid. Additionally, a sharp, strong peak around 1710 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid, and another strong absorption near 1730 cm⁻¹ would be attributed to the C=O stretching of the tert-butyl ester group.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular weight of this compound is 202.25 g/mol . nih.gov In mass spectrometry, the molecule can be ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. acs.org Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu

Table 1: Spectroscopic Data for this compound

| Technique | Feature | Observed Value/Range | Reference |

|---|---|---|---|

| ¹H-NMR (CDCl₃) | tert-Butyl protons (s) | ~1.48 ppm | ambeed.com |

| ¹H-NMR (CDCl₃) | Methylene protons (m) | ~1.64-1.68, 2.22-2.27, 2.33-2.40 ppm | ambeed.com |

| ¹H-NMR (CDCl₃) | Carboxylic acid proton (br s) | ~9.64 ppm | ambeed.com |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ | |

| IR Spectroscopy | C=O stretch (carboxylic acid) | ~1710 cm⁻¹ | |

| IR Spectroscopy | C=O stretch (ester) | ~1730 cm⁻¹ | |

| Mass Spectrometry | Molecular Weight | 202.25 g/mol | nih.gov |

Note: Some IR data is based on typical values for the functional groups present.

Chromatographic Methods (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. ekb.eg By monitoring the eluent with a UV detector, the purity of the compound can be determined by comparing the area of the main peak to the total area of all peaks. The development of a gradient reverse phase liquid chromatographic method can be crucial for separating the target compound from its related impurities. ekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is particularly powerful for identifying and quantifying dicarboxylic acids and their derivatives in complex matrices. chromatographyonline.comnih.gov For dicarboxylic acids, derivatization can sometimes be used to improve ionization and fragmentation, leading to enhanced sensitivity and more precise quantification. chromatographyonline.com LC-MS/MS, a tandem mass spectrometry approach, provides even greater selectivity and is invaluable for analyzing biological samples. nih.govgoogle.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com UPLC is an effective tool for the analysis of a wide range of compounds, including dicarboxylic acid monoesters. mdpi.combldpharm.com

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC | Purity Assessment | Reversed-phase column (e.g., C18), UV detection | ekb.eg |

| LC-MS | Identification & Quantification | Coupled with mass spectrometry for sensitive detection | chromatographyonline.comnih.gov |

| UPLC | High-Resolution Separation | Columns with sub-2 µm particles for faster analysis | mdpi.com |

Advanced Techniques for Investigating Reaction Progress and Product Formation

Monitoring the progress of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield.

The synthesis of this compound is an esterification reaction. mdpi.com Traditional methods for monitoring such reactions often involve taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques like gas chromatography (GC) or HPLC. juniata.edu However, these methods can be time-consuming.

More advanced, in-situ monitoring techniques allow for real-time analysis of the reaction without the need for sample extraction. Techniques like in-situ IR spectroscopy or Raman spectroscopy can track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands.

Furthermore, kinetic analysis plays a vital role in understanding and optimizing the esterification process. acs.org By studying the reaction rates under different conditions (e.g., temperature, catalyst concentration), a kinetic model can be developed. mdpi.com This model can then be used to predict the optimal conditions for the synthesis of this compound. The development of efficient catalysts, such as moisture-tolerant zirconium complexes, can be guided by detailed reaction monitoring. acs.org The use of biocatalysts, such as enzymes, in combination with in-situ monitoring also represents a frontier in the synthesis and analysis of related compounds like 6-aminohexanoic acid. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The industrial production of adipic acid, a related dicarboxylic acid, has traditionally relied on methods that generate significant environmental pollutants, such as nitrogen oxides. researchgate.net This has spurred considerable research into greener and more sustainable synthetic pathways. researchgate.netnih.gov Current academic and industrial efforts are focused on developing cleaner technologies, including those that utilize biomass-derived platform molecules like 5-hydroxymethylfurfural, glucose, and γ-valerolactone. nih.gov

Recent advancements have demonstrated the potential of chemo-catalysis and bio-catalysis, as well as hybrid approaches. nih.gov For instance, a one-step conversion of bioderived mucic acid to adipates has been achieved using a heterogeneous, bifunctional Ir-ReOx/C catalyst. rsc.org This method offers a promising, low-cost option that can be reused and regenerated over multiple cycles. rsc.org Another innovative approach involves the electrocatalytic oxidation of cyclohexanol (B46403) using manganese oxide-based nanocatalysts, which provides an environmentally benign synthesis protocol for adipic acid. nih.gov

A patented method for synthesizing adipic acid monoethyl ester involves the acid-catalyzed generation of adipic acid anhydride (B1165640), followed by alcoholysis. google.com This process effectively reduces the formation of diethyl adipate, simplifying separation and increasing the yield and purity of the desired monoester. google.com

Future research will likely focus on optimizing these sustainable routes, improving catalyst efficiency, and exploring new bio-based feedstocks to further reduce the environmental impact of producing adipic acid and its derivatives.

Expansion of Bioconjugation Applications in Chemical Biology

6-(tert-Butoxy)-6-oxohexanoic acid serves as a versatile linker in the field of bioconjugation. Its bifunctional nature, possessing both a carboxylic acid and a protected carboxylic acid, allows for the covalent attachment of molecules to biological targets such as proteins, peptides, and oligonucleotides. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). broadpharm.com

The synthesis of aminooxy-containing amino acids, which are crucial for oxime ligation techniques in peptide chemistry, highlights the importance of orthogonally protected derivatives. researchgate.net These modified amino acids are incorporated into peptides and can be used to fine-tune peptide-protein interactions, which are critical targets for therapeutic intervention. researchgate.net The development of novel phosphoramidites with protected aminooxy tails for automated oligonucleotide synthesis further expands the toolkit for creating complex bioconjugates. researchgate.net

Future research is expected to focus on developing more sophisticated and specific bioconjugation strategies. This includes the design of novel linkers with different lengths, flexibilities, and cleavage properties to optimize the performance of ADCs and other targeted therapies. The integration of these linkers into automated synthesis platforms will also be a key area of development.

Development of Advanced Research Tools and Probes

The unique chemical properties of this compound and its derivatives make them valuable components in the creation of advanced research tools and probes for studying biological systems. For example, derivatives can be used to synthesize conformationally restricted mimics of peptide fragments, which are useful for studying protein-protein interactions. researchgate.net

Furthermore, the development of fluorescently labeled probes is a significant area of research. For instance, O-(fluoresceinylmethyl)hydroxylamine has been used to create fluorescent conjugates with oxo-steroids, enabling their detection and quantification. researchgate.net These types of probes are essential for a wide range of biological assays and imaging techniques.

The future in this area lies in the design of more sophisticated and multifunctional probes. This could include probes that can report on specific enzymatic activities, changes in the cellular microenvironment, or the localization of specific biomolecules in real-time. The combination of different reporting moieties, such as fluorescent dyes and photoaffinity labels, onto a single scaffold will enable more complex biological questions to be addressed.

Potential Roles in New Materials Science and Polymer Chemistry Research

Adipic acid is a key monomer in the production of nylon-6,6, a polymer with high mechanical strength and thermal stability. researchgate.net The development of sustainable routes to adipic acid and its derivatives, such as this compound, opens up new possibilities for the synthesis of novel polymers from renewable resources. nih.govrsc.org

The bifunctional nature of this compound makes it an interesting candidate for the synthesis of functional polymers. The carboxylic acid group can be used for polymerization, while the protected tert-butyl ester group can be deprotected post-polymerization to introduce reactive carboxylic acid functionalities along the polymer chain. These functional groups can then be used for further modification, such as cross-linking or the attachment of other molecules, to create materials with tailored properties.

Future research will likely explore the incorporation of this and similar monomers into a variety of polymer architectures, including polyesters, polyamides, and polyurethanes. The ability to create functional polymers from bio-based sources is a key area of interest for developing more sustainable and high-performance materials.

Integration with High-Throughput Screening and Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of compounds to identify new therapeutic leads. ufl.edunih.gov These platforms utilize automated robotics and miniaturized assays in 96, 384, or even 1536-well formats. ufl.edualitheagenomics.com this compound and its derivatives are well-suited for use in HTS campaigns, both as components of the compounds being screened and as building blocks for creating diverse chemical libraries.

The use of catalyst-coated glass beads, or "ChemBeads," is an emerging technology in HTS that allows for the efficient separation and purification of reaction products in an automated fashion. sigmaaldrich.com This is particularly useful for screening cross-coupling reactions and other catalytic processes. sigmaaldrich.com

Future directions will involve the integration of more complex and physiologically relevant assay systems into HTS platforms, such as 3D organoid models. alitheagenomics.comcuanschutz.edu The development of new analytical techniques, such as high-content imaging and transcriptomic analysis, will provide richer datasets from these screens. alitheagenomics.com The ability to synthesize and screen large libraries of compounds based on versatile scaffolds like this compound will be crucial for accelerating the discovery of new drugs and chemical probes. nih.gov

Q & A

Q. How is this compound utilized in stimuli-responsive drug delivery systems?

- Methodological Answer : Incorporate into charge-switchable lipids (e.g., NPE diadipates) for pH-triggered nucleic acid release. Synthesize via Steglich esterification with NHS/DCC, achieving >90% conjugation efficiency. Validate release kinetics using fluorescence quenching assays in endosomal pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。